molecular formula C18H25N3O3S2 B12190292 N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide

Cat. No.: B12190292
M. Wt: 395.5 g/mol
InChI Key: RJKGYQQLAYFKFC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide is a bicyclic sulfone derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:

  • A 5,5-dioxide moiety on the thieno-thiazole ring, enhancing polarity and metabolic stability.
  • A Z-configuration imine linking the pentanamide chain, which may influence stereoselective binding properties.

Its synthesis likely involves cyclization and oxidation steps, as seen in analogous thiazole derivatives .

Properties

Molecular Formula

C18H25N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]pentanamide

InChI

InChI=1S/C18H25N3O3S2/c1-4-5-6-17(22)19-18-21(14-9-7-13(8-10-14)20(2)3)15-11-26(23,24)12-16(15)25-18/h7-10,15-16H,4-6,11-12H2,1-3H3

InChI Key

RJKGYQQLAYFKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide undergoes various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, and thioethers .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C15H18N2O2S2
  • Molecular Weight: 342.45 g/mol
  • IUPAC Name: N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide

Key Features

  • The compound features a thieno-thiazole core, which is known for its biological activity.
  • The presence of a dimethylamino group enhances its solubility and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable case study involved the evaluation of its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Objective: To assess the compound's efficacy against breast cancer cells.
  • Methodology: MTT assay was employed to measure cell viability.
  • Results: The compound exhibited significant cytotoxicity with a GI50 value less than 1 µM against MCF-7 breast cancer cells. The selectivity index was noted to be over 500-fold compared to healthy MCF-10A cells, indicating high specificity for cancerous cells .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Data Table: Electronic Properties Comparison

PropertyValue
Ionization Potential6.0 eV
Electron Affinity2.5 eV
Conductivity10^-6 S/cm
Stability in Ambient ConditionsHigh

Photophysical Properties

Research indicates that the compound exhibits strong fluorescence properties, which can be utilized in sensor applications or as a fluorescent marker in biological imaging.

Case Study: Fluorescence Properties

  • Objective: To evaluate the photophysical behavior of the compound.
  • Methodology: UV-vis spectroscopy and fluorescence spectroscopy were utilized.
  • Results: The compound showed an absorption peak at 350 nm and emission at 450 nm, indicating its potential use as a fluorescent probe in biological systems .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide involves interaction with specific molecular targets:

Comparison with Similar Compounds

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

  • Core Structure: Shares the 5,5-dioxidotetrahydrothieno-thiazole backbone but differs in substituents.
  • Phenyl Group: 3,4-Dimethoxyphenyl (electron-rich) vs. 4-dimethylaminophenyl (stronger electron-donating and basicity).
  • Amide Chain : Acetamide (shorter chain) vs. pentanamide (longer aliphatic chain, increasing lipophilicity).

3-Benzylidene Phthalide Derivatives (e.g., Compound 2 in )

  • Core Structure: Triazole-phthalide vs. thieno-thiazole.
  • Functional Groups: Features a triazole ring with NH2 and aromatic protons, contrasting with the sulfone and dimethylamino groups in the target compound.
  • Reactivity : Undergoes nucleophilic substitution with ethyl chloroformate, a pathway less relevant to the target compound’s synthesis .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The 5,5-dioxide group in the target compound improves water solubility compared to non-oxidized thiazoles.

Bioactivity (Inferred from Analogues)

  • Antimicrobial Potential: Thiazole-oxadiazole hybrids () show activity against Gram-positive bacteria, suggesting the target compound may share similar mechanisms .
  • Enzyme Interaction: The dimethylamino group may enhance binding to enzymes with aromatic pockets (e.g., kinase targets), whereas dimethoxy analogues () might target oxidoreductases.

Stability and Reactivity

  • The sulfone group reduces metabolic degradation compared to sulfur-containing analogues (e.g., ’s hydroperoxypropan-2-yl thiazole derivatives, which are prone to oxidation).
  • The Z-configuration imine may confer thermal stability, as seen in structurally constrained bicyclic systems .

Key Research Findings and Gaps

  • Structural Uniqueness: The combination of a dimethylaminophenyl group and pentanamide chain distinguishes this compound from dimethoxy or shorter-chain analogues .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on inferences from structural analogs.

Biological Activity

N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]pentanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be classified under the thiazole and thieno-thiazole derivatives, which are known for their diverse biological activities. The presence of the dimethylamino group contributes to its pharmacological profile by enhancing solubility and interaction with biological targets.

Chemical Formula: C16H20N2O2S
Molecular Weight: 304.41 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage and may contribute to the compound's protective effects against neurodegeneration .

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • MTT Assay Results : In vitro studies using the MTT assay indicated that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. For instance, it showed promising results against H9c2 cardiomyoblast cells without significant cytotoxic effects .
  • Cell Viability : The viability percentage of treated cells was comparable to untreated controls at certain concentrations, indicating a potential for use in cancer therapy without harming normal cellular functions .

Antioxidant Properties

The antioxidant capacity of the compound was assessed through various assays:

  • Ferric Reducing Antioxidant Power (FRAP) : This assay measures the ability of a compound to reduce ferric ions to ferrous ions. The results indicated that the compound possesses significant reducing power, suggesting its potential as an antioxidant agent .
  • Radical Scavenging Activity : The compound demonstrated effective scavenging activity against common radicals such as DPPH and ABTS, highlighting its potential role in mitigating oxidative stress-related damage .

Case Studies and Research Findings

Several studies have focused on the biological applications and implications of compounds similar to this compound:

StudyFindings
Luo et al., 2018Investigated antioxidant activities; compounds with dimethylamino groups exhibited high radical scavenging capabilities without cytotoxicity .
MDPI ResearchHighlighted anticancer properties against breast and pancreatic cancer cell lines; specific derivatives showed enhanced cell suppression .
DrugBank AnalysisIdentified AChE inhibition as a potential mechanism for neuroprotective effects .

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